
2,6-Difluorobenzamide
Overview
Description
2,6-Difluorobenzamide (CAS 18063-03-1) is a fluorinated benzamide derivative with the molecular formula C₇H₅F₂NO and a molecular weight of 157.12 g/mol. It is a white crystalline solid with a melting point of 145–148°C and serves as a critical intermediate in synthesizing benzoylurea insecticides (e.g., diflubenzuron) and antimicrobial agents targeting bacterial cell division protein FtsZ . Its synthesis primarily involves the hydrolysis of 2,6-difluorobenzonitrile, optimized via green methods such as high-temperature liquid water without catalysts, achieving yields up to 64–93% .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Difluorobenzamide can be synthesized through the hydrolysis of 2,6-difluorobenzonitrile. This process typically involves the use of inorganic acid or base catalysts. For instance, the hydrolysis can be carried out using sodium hydroxide at elevated temperatures and pressures . Another method involves the use of nitrile hydratase enzymes, which convert 2,6-difluorobenzonitrile to this compound under milder conditions .
Industrial Production Methods: In industrial settings, the production of this compound often employs recombinant Escherichia coli expressing nitrile hydratase from Aurantimonas manganoxydans. This biocatalytic process is optimized for parameters such as temperature, pH, substrate loading, and substrate feeding mode, resulting in high yields of this compound without by-products .
Chemical Reactions Analysis
Hydrolysis of 2,6-Difluorobenzonitrile
The most common synthesis route involves alkaline hydrolysis of 2,6-difluorobenzonitrile using hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH). This reaction proceeds under mild conditions (20–50°C, pH 8–10) to yield 2,6-difluorobenzamide with high efficiency .
Reaction Conditions and Yields
Parameter | Value/Description | Source |
---|---|---|
Reactants | 2,6-Difluorobenzonitrile, NaOH, H₂O₂ | |
Temperature | 20–50°C (ambient) or 220–300°C (autoclave) | |
Reaction Time | 2–8 hours | |
Yield | 91.2–99% | |
Purity | ≥99% |
Mechanism :
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Nucleophilic attack by hydroxide ion on the nitrile carbon.
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Intermediate iminolic acid formation, followed by tautomerization to the amide .
Industrial Variants :
-
High-Temperature Hydrolysis : Autoclave reactions at 220–300°C reduce reaction time (3–8 hours) but require careful pH control and post-reaction salt precipitation .
Derivatization via Condensation and Acylation
This compound serves as a precursor for bioactive derivatives, particularly benzoylureas with antimicrobial properties .
Key Transformations
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Condensation : Reacts with amines or alcohols to form urea or carbamate derivatives.
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Thioetherification : Substitution of fluorine atoms with thiol groups under basic conditions .
Example Synthesis :
-
Antimicrobial Derivatives :
Biochemical Interactions
This compound derivatives modulate bacterial cell division by targeting FtsZ GTPase activity:
Mechanism of Action
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FtsZ Polymerization : Derivatives stabilize FtsZ protofilaments, accelerating GTP hydrolysis and disrupting Z-ring formation .
-
Dose-Dependent Effects :
Structural Insights :
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The 2,6-difluoro motif enhances binding to the hydrophobic interdomain cleft of FtsZ, mimicking natural GTP interactions .
Incompatibility and Decomposition
This compound reacts hazardously under extreme conditions:
Hazardous Reactions
Condition | Reaction | Products |
---|---|---|
Strong acids (e.g., HCl) | Decomposition | Toxic gases (e.g., HF, CO) |
Strong oxidizers | Oxidation | Fluorinated byproducts |
High temperatures | Thermal degradation | Charred residues |
Safety Notes :
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Avoid exposure to incompatible agents (acids, bases, oxidizers) .
-
Decomposition products may include respiratory irritants (e.g., HF) .
Substitution Reactions
The fluorine atoms at the 2- and 6-positions undergo nucleophilic aromatic substitution (NAS) under controlled conditions:
Examples
Reagent | Conditions | Product | Application |
---|---|---|---|
Ammonia | High pressure | 2,6-Difluorobenzonitrile | Intermediate for pesticides |
Thiols | Basic medium | Thioether derivatives | Antimicrobial agents |
Challenges :
-
Steric hindrance from fluorine substituents slows NAS kinetics compared to non-fluorinated analogs.
Analytical Characterization
Key techniques for reaction monitoring:
Scientific Research Applications
2,6-Difluorobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-difluorobenzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the bacterial cell division protein FtsZ, which is crucial for bacterial cytokinesis . The compound’s fluorine atoms enhance its binding affinity and specificity, leading to effective inhibition of the target protein . Additionally, molecular docking studies have revealed strong hydrophobic interactions and hydrogen bonding with key residues in the target protein .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Insights :
- Fluorine Positioning: The 2,6-difluoro configuration is critical for binding to FtsZ’s interdomain cleft, as non-fluorinated benzamides (e.g., 2-aminobenzamides) lack comparable antibacterial potency .
- Side Chain Optimization : Derivatives like MST-1 (3-methoxy) and MST-3 (branched alkyl) exhibit 4–8× higher MIC values against MRSA compared to the parent compound due to enhanced hydrophobic interactions .
- Benzoylurea Linkages : Diflubenzuron’s 4-chlorophenylurea group shifts activity from antimicrobial to insecticidal, targeting chitin synthesis in arthropods .
Key Insights :
- Green Synthesis: Non-catalytic hydrolysis in high-temperature water reduces wastewater pollution, making 2,6-difluorobenzamide synthesis more sustainable than traditional acid/base methods .
- Complex Derivatives : Compounds like FZ118 require multi-step syntheses with lower yields (37–97%), increasing production costs .
Table 3: Hazard Classification
Key Insights :
- Toxicity : this compound’s metabolites (e.g., 2,6-difluorobenzoic acid) are less environmentally persistent than diflubenzuron’s 4-chloroaniline , which is toxic to aquatic life .
- Regulatory Status : Diflubenzuron is EPA-approved for agricultural use, whereas this compound remains primarily an industrial intermediate .
Biological Activity
2,6-Difluorobenzamide is a compound that has garnered significant attention in medicinal chemistry, particularly for its biological activities against various pathogens. This article explores its biological activity, focusing on its mechanisms of action, efficacy against bacterial strains, and relevant research findings.
Overview of this compound
This compound is a fluorinated derivative of benzamide, which enhances its pharmacological properties. The presence of fluorine atoms can influence the compound's electronic characteristics and hydrophobic interactions, making it a valuable scaffold for drug development.
The primary mechanism through which this compound exerts its biological effects is by inhibiting the bacterial protein FtsZ. FtsZ is crucial for bacterial cell division, and its inhibition can lead to bactericidal effects. Studies indicate that the difluorobenzamide motif enhances binding affinity to FtsZ due to favorable hydrophobic interactions and conformational flexibility afforded by the fluorine substituents .
Efficacy Against Bacterial Strains
Research has demonstrated that various derivatives of this compound possess potent antibacterial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
This compound | Bacillus subtilis | 0.25 - 1 |
Staphylococcus aureus | <10 | |
3-chloroalkoxy derivative | Bacillus subtilis | 0.5 |
Methicillin-resistant S. aureus | 4 | |
Penicillin-resistant S. aureus | 8 |
These findings indicate that compounds derived from this compound are effective against both Gram-positive and Gram-negative bacteria, including resistant strains .
Case Studies
- FtsZ Inhibition Studies : A study conducted in 2017 synthesized novel derivatives of this compound and evaluated their antibacterial properties. The most promising derivatives exhibited MIC values below 1 μg/mL against Bacillus subtilis and Staphylococcus aureus, demonstrating their potential as effective antibacterial agents .
- Molecular Docking Analysis : A conformational analysis using molecular docking revealed that the fluorine atoms in this compound contribute to its non-planarity and enhance binding to the FtsZ protein's allosteric site. This interaction is crucial for the compound's inhibitory activity . The docking studies confirmed strong hydrophobic interactions between the difluoroaromatic ring and key residues in FtsZ, further validating the importance of fluorination in enhancing biological activity .
Additional Biological Activities
Beyond antibacterial properties, derivatives of this compound have shown potential in other therapeutic areas:
- Antiviral Activity : Some difluorobenzamide derivatives have demonstrated antiviral properties against various viral strains.
- Antiproliferative Effects : Research indicates that these compounds may also exhibit antiproliferative effects on cancer cell lines.
- Anti-diabetic and Anti-fungal Properties : Historical studies have reported anti-diabetic and anti-fungal activities associated with difluorobenzamide derivatives .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,6-difluorobenzamide, and how is purity validated?
- Methodological Answer : this compound is typically synthesized via amidation of 2,6-difluorobenzoic acid using reagents like thionyl chloride or carbodiimides. For example, reacting 2,6-difluorobenzoyl chloride with ammonia yields the amide . Purity is validated using HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm, coupled with mass spectrometry (MS) to confirm molecular weight (157.12 g/mol) . Melting point analysis is less applicable here due to its decomposition before melting .
Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:
- ¹H NMR : Peaks at δ 7.4–7.6 ppm (aromatic protons) and δ 6.5–7.0 ppm (amide NH₂, broad singlet).
- ¹⁹F NMR : Signals near -110 ppm (ortho-fluorine atoms) .
Fourier-Transform Infrared Spectroscopy (FTIR) confirms the amide bond (C=O stretch at ~1660 cm⁻¹ and N-H bend at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications of this compound derivatives influence antimicrobial activity against S. aureus?
- Methodological Answer : Modifications to the 3-alkyloxy side chain (e.g., substituted benzyl or branched alkyl groups) enhance hydrophobic interactions with the FtsZ protein’s interdomain cleft in S. aureus. For example, ethylenoxy linkers improve activity compared to propylenoxy due to reduced steric hindrance . Docking studies reveal three hydrogen bonds between the this compound core and FtsZ residues (e.g., Asn263, Gly108), which stabilize binding . Activity assays should use MIC (Minimum Inhibitory Concentration) protocols with Müller-Hinton broth and standardized bacterial inoculums (1–5 × 10⁵ CFU/mL) .
Q. What experimental strategies resolve contradictions in bioactivity data for this compound derivatives?
- Methodological Answer : Contradictions may arise from substituent electronic effects or assay variability. To address this:
- Perform dose-response curves with triplicate measurements to ensure reproducibility.
- Use isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and compare with bioactivity .
- Validate compound purity via LC-MS to rule out degradation products .
For example, discrepancies in B. subtilis inhibition may stem from variations in FtsZ protein expression levels across bacterial strains .
Q. How can the environmental hazards of this compound be mitigated in laboratory settings?
- Methodological Answer : Based on safety
- Waste Handling : Classify as UN3082 (environmentally hazardous substance) and dispose via certified biohazard contractors .
- Exposure Control : Use fume hoods for synthesis and wear nitrile gloves (≥0.11 mm thickness) to prevent dermal absorption .
- Toxicity Management : Chronic exposure may affect liver/spleen; monitor via serum ALT/AST levels in animal models .
Q. Experimental Design & Data Analysis
Q. What in silico approaches optimize this compound derivatives for FtsZ inhibition?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with FtsZ crystal structure (PDB: 4DXD) to evaluate binding poses. Focus on hydrogen bonds with Asn263 and hydrophobic contacts with Val207/Leu209 .
- QSAR Modeling : Apply CoMFA (Comparative Molecular Field Analysis) to correlate substituent bulk (e.g., logP) with MIC values .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
Q. How does isotopic labeling (e.g., ¹³C/¹⁵N) aid in studying this compound’s metabolic pathways?
- Methodological Answer :
Properties
IUPAC Name |
2,6-difluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRQBXVUUXHRMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073417 | |
Record name | Benzamide, 2,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18063-03-1 | |
Record name | 2,6-Difluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18063-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluorobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018063031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, 2,6-difluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzamide, 2,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-difluorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.142 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIFLUOROBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ2RN214MK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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